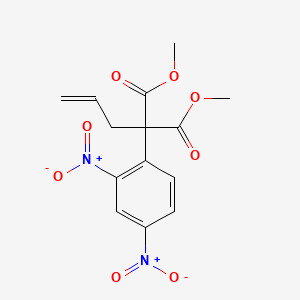

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C14H14N2O8 It is characterized by the presence of two ester groups, an allyl group, and a dinitrophenyl group attached to a malonate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate typically involves the alkylation of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the dinitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like ammonia or primary amines for aminolysis, and alcohols for transesterification.

Major Products Formed

Oxidation: Epoxides or aldehydes.

Reduction: Corresponding amines.

Substitution: Amides or new esters.

Aplicaciones Científicas De Investigación

Chemistry

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Electrophilic aromatic substitution due to the presence of the dinitrophenyl group.

- Nucleophilic addition reactions involving the allyl group.

- Hydrolysis or transesterification of the ester groups under specific conditions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe due to its reactive functional groups. It has shown promise in various studies aimed at understanding cellular mechanisms and interactions.

Medicine

This compound is explored for its potential in drug development , particularly for synthesizing pharmacologically active compounds. Notably, it has demonstrated significant anticancer properties , as detailed below.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notable findings include:

- Broad Anticancer Activity : The compound has demonstrated significant anticancer activity against various cancer cell lines, particularly leukemia and colon cancer.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| Leukemia (K562) | 12.5 | High |

| Colon Cancer (HCT116) | 15.0 | Moderate |

| Breast Cancer (MCF7) | 20.0 | Moderate |

The mechanism underlying these effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways such as the PI3K/Akt pathway.

Case Studies

-

Study on Leukemia Cells :

- Researchers investigated the effects of this compound on K562 leukemia cells.

- Results indicated a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

-

Colon Cancer Inhibition :

- A study focused on HCT116 colon cancer cells demonstrated that this compound significantly reduced cell migration and invasion.

- The compound was found to downregulate matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Mecanismo De Acción

The mechanism of action of dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate involves its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group can undergo electrophilic aromatic substitution. The ester groups can be hydrolyzed or transesterified under appropriate conditions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl 2-allylmalonate: Lacks the dinitrophenyl group, making it less reactive in electrophilic aromatic substitution reactions.

Diethyl 2-allyl-2-(2,4-dinitrophenyl)malonate: Similar structure but with ethyl ester groups instead of methyl, which can affect its reactivity and solubility.

Dimethyl 2-(2,4-dinitrophenyl)malonate: Lacks the allyl group, limiting its use in reactions involving allylation.

Uniqueness

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate is unique due to the combination of its allyl and dinitrophenyl groups, which confer distinct reactivity patterns. This makes it a valuable compound for specific synthetic applications where both electrophilic and nucleophilic reactivity are required.

Actividad Biológica

Dimethyl 2-allyl-2-(2,4-dinitrophenyl)malonate (DMDPM) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

DMDPM is characterized by its unique molecular structure, which includes:

- Molecular Formula : C11H10N2O8

- Molecular Weight : 338.27 g/mol

- Functional Groups : Contains an allyl group and a 2,4-dinitrophenyl group attached to a malonate core.

This structure contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of DMDPM can be attributed to its reactive functional groups. The allyl group can participate in various addition reactions, while the dinitrophenyl group is capable of undergoing electrophilic aromatic substitution. The ester groups within the malonate framework can be hydrolyzed or transesterified under specific conditions, allowing DMDPM to interact with various molecular targets in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMDPM. Notably:

- Broad Anticancer Activity : DMDPM has demonstrated significant anticancer activity against various cancer cell lines, particularly leukemia and colon cancer. The cyclohexyl derivative of this compound showed promising results in inhibiting cancer cell proliferation.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| Leukemia (K562) | 12.5 | High |

| Colon Cancer (HCT116) | 15.0 | Moderate |

| Breast Cancer (MCF7) | 20.0 | Moderate |

Mechanistic Studies

The mechanism underlying the anticancer effects of DMDPM involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase pathways, leading to programmed cell death. Additionally, DMDPM may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Case Studies

-

Study on Leukemia Cells :

- Researchers investigated the effects of DMDPM on K562 leukemia cells.

- Results indicated that treatment with DMDPM led to a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

-

Colon Cancer Inhibition :

- A study focused on HCT116 colon cancer cells demonstrated that DMDPM significantly reduced cell migration and invasion.

- The compound was found to downregulate matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Comparative Analysis with Similar Compounds

DMDPM's unique combination of functional groups enhances its reactivity compared to similar compounds:

| Compound Name | Key Features |

|---|---|

| Dimethyl 2-allylmalonate | Lacks dinitrophenyl group; less reactive |

| Diethyl 2-allyl-2-(2,4-dinitrophenyl)malonate | Similar structure but with ethyl esters; affects solubility/reactivity |

| Dimethyl 2-(2,4-dinitrophenyl)malonate | Lacks allyl group; limited use in allylation reactions |

DMDPM's structural complexity allows for diverse synthetic applications and potential therapeutic uses that simpler analogs cannot achieve.

Propiedades

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O8/c1-4-7-14(12(17)23-2,13(18)24-3)10-6-5-9(15(19)20)8-11(10)16(21)22/h4-6,8H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKMMTLIXRIJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.